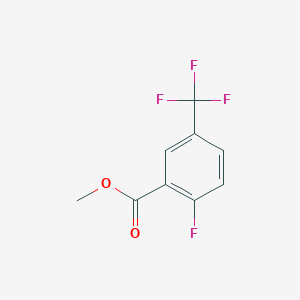

Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEUYKATVUSDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585917 | |

| Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556112-92-6 | |

| Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-fluoro-5-(trifluoromethyl)benzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. As a highly functionalized aromatic compound, this molecule serves as a critical building block in modern medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoate scaffold imparts unique electronic and metabolic properties, making it a valuable intermediate for the synthesis of complex target molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile, including its lipophilicity, metabolic stability, and binding affinity.[1][2][3]

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ester. The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the molecule's reactivity and physical properties.[4][5]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 556112-92-6 | PubChem[6] |

| Molecular Formula | C₉H₆F₄O₂ | PubChem[6] |

| Molecular Weight | 222.14 g/mol | PubChem[6][7] |

| Exact Mass | 222.03039208 Da | PubChem[6] |

| XLogP3 | 2.7 | PubChem[6] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | PubChem[6] |

| InChI Key | UAEUYKATVUSDCK-UHFFFAOYSA-N | PubChem[6] |

| Synonyms | methyl 2-fluoro-5-(trifluoromethyl)benzenecarboxylate, MFCD06203706 | PubChem[6] |

The Strategic Importance of Fluorine Substitution

The inclusion of both a fluorine atom and a trifluoromethyl (-CF3) group is a deliberate and strategic choice in molecular design. The -CF3 group is highly lipophilic and metabolically stable, often used as a bioisostere for chlorine atoms.[3] Its strong electron-withdrawing nature can deactivate an aromatic ring, increasing the molecule's resistance to metabolic degradation and extending its biological half-life.[3] The ortho-fluoro substituent further modulates the electronic environment of the aromatic ring and the reactivity of the adjacent ester group.[5] This dual-substitution pattern makes the compound an attractive scaffold for developing drug candidates with enhanced efficacy, bioavailability, and tailored pharmacokinetic profiles.[2][3][8]

Caption: Key functional groups and their influence on the compound's properties.

Synthesis and Reactivity

Synthetic Approach: Esterification

The most direct and common method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid, with methanol.[9] While traditional mineral acids like sulfuric acid can be used, they pose challenges related to product purification and waste disposal.[9] The use of solid acid catalysts is a more environmentally benign and efficient alternative, allowing for easier catalyst recovery and reuse.[9]

Protocol: Zr/Ti Solid Acid Catalyzed Esterification

This protocol is adapted from established methods for methyl benzoate synthesis.[9]

-

Catalyst Preparation (Optional, if not purchased): A zirconium-titanium solid acid catalyst can be prepared by mixing aqueous solutions of zirconium oxychloride and a titanium salt, followed by drying and calcination at high temperatures (e.g., 550 °C) to create a stable, active catalyst.[9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq), the Zr/Ti solid acid catalyst (e.g., 5-10 mol%), and an excess of methanol (serves as both reactant and solvent, typically 10-20 volumes).

-

Reaction Execution: Heat the mixture to reflux. The strong reflux of methanol aids in the removal of water produced during the reaction, driving the equilibrium towards the product ester.[9]

-

Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid acid catalyst.

-

Remove the excess methanol from the filtrate under reduced pressure.

-

Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a 10% sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude ester via flash column chromatography on silica gel to obtain this compound as a pure compound.

-

Reactivity Profile

The reactivity is dominated by the interplay of its functional groups:

-

Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions or converted to amides by reacting with amines.

-

Aromatic Ring: The benzene ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of both the -F and -CF3 groups. Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups, should a suitable leaving group be present.

Analytical and Spectroscopic Characterization

Accurate structural elucidation is paramount for any research or development application.[11] The following section details the expected spectroscopic data for this compound, based on analysis of its structural analogues.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Acquisition [11]

-

Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

Expected Spectral Data (Predicted):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Aromatic | ~8.1-8.3 | dd | H-6 | |

| Aromatic | ~7.7-7.9 | m | H-4 | |

| Aromatic | ~7.3-7.5 | t | H-3 | |

| Methyl Ester | ~3.95 | s | -OCH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Description |

| Carbonyl | ~165 | C=O |

| Aromatic | ~160 (d) | C-F |

| Aromatic | ~135-120 | 4x C-H & C-COOCH₃ |

| CF₃ | ~123 (q) | -CF₃ |

| Methyl | ~53 | -OCH₃ |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Fluorine | ~ -110 to -120 | m | Ar-F |

| Trifluoromethyl | ~ -63 | s | -CF₃ |

Causality: The precise chemical shifts and coupling patterns arise from the electronic environment of each nucleus. The electron-withdrawing -F and -CF3 groups will cause downfield shifts for nearby protons and carbons. ¹⁹F-¹H and ¹⁹F-¹³C couplings will introduce additional splitting, which is critical for unambiguous assignment.

Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) IR [11]

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample: Place a small drop of the neat liquid or a small amount of the solid compound directly on the crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.[11]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | C-H (Aromatic) | Medium |

| ~3000-2850 | C-H (Methyl) | Medium-Weak |

| ~1730-1715 | C=O (Ester) | Strong |

| ~1600, ~1480 | C=C (Aromatic) | Medium |

| ~1300-1100 | C-F (Aromatic & CF₃) | Strong |

| ~1250-1000 | C-O (Ester) | Strong |

Causality: The strong absorption at ~1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The very strong and broad absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.[14]

Mass Spectrometry (MS)

Protocol: Electron Ionization Mass Spectrometry (EI-MS) [11]

-

Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.

-

Ionization: Use a standard electron ionization energy of 70 eV.[11]

-

Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 400 amu.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 222. This peak corresponds to the intact molecule.

-

Key Fragments:

-

m/z = 191 ([M-OCH₃]⁺): Loss of the methoxy group.

-

m/z = 163 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.

-

m/z = 144: Loss of CF₃ from the m/z 191 fragment.

-

Caption: A validated workflow for the synthesis and characterization of the title compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues like Methyl 2-(trifluoromethyl)benzoate provides authoritative guidance.[15][16]

-

Hazard Identification: Causes skin irritation.[16][17] Causes serious eye irritation.[16][17] May cause respiratory irritation.[16]

-

Prevention & Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][17]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[15][17]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16]

-

-

Storage: Store in a well-ventilated place.[15] Keep container tightly closed in a dry and cool place.[16][17] Store locked up.[15]

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived directly from its specific fluorination pattern. The combination of an ortho-fluoro atom and a meta-trifluoromethyl group on a methyl benzoate core creates a unique electronic and steric profile. This guide has provided a comprehensive technical framework for its synthesis via esterification, its detailed analytical characterization through modern spectroscopic techniques, and essential safety protocols for its handling. For researchers in drug discovery and materials science, a thorough understanding of these properties is the foundation for leveraging this versatile building block in the creation of novel and high-performance molecules.

References

- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (N.D.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C9H6F4O2 | CID 16412774. (N.D.). PubChem.

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (N.D.). Geshan.

- Methyl 2-(trifluoromethyl)

- Supporting Information for [Article Title]. (N.D.). [Source not specified].

- Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578. (N.D.). PubChem.

- Safety Data Sheet - Methyl 2-(trifluoromethyl)benzoate. (2025-09-22). Thermo Fisher Scientific.

- Safety Data Sheet - Methyl 2-Amino-4-(trifluoromethyl)

- Methyl 5-fluoro-2-(trifluoromethyl)

- Methyl 2-fluoro-5-(trifluoromethyl)

- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II. (2023-09-20). ScholarWorks @ UTRGV.

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (N.D.). MDPI.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. (N.D.). Global Scientific Journal.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (N.D.). MDPI.

- A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)

- The 2900-cm⁻¹ region infrared spectra of methyl benzoate... (N.D.).

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (N.D.). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C9H6F4O2 | CID 16412774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 2-fluoro-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Methyl 2-fluoro-5-(trifluoromethyl)benzoate, a synthetically versatile building block, embodies the convergence of these critical structural motifs. This guide provides an in-depth analysis of its molecular architecture, a detailed protocol for its synthesis, a thorough examination of its spectroscopic characteristics, and an exploration of its applications as a key intermediate in the synthesis of complex organic molecules.

Molecular Overview and Physicochemical Properties

This compound (C₉H₆F₄O₂) is a substituted aromatic ester featuring a trifluoromethyl group para to a fluorine atom and a methyl ester group ortho to the fluorine. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the ester moiety.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 556112-92-6 | PubChem[3] |

| Molecular Formula | C₉H₆F₄O₂ | PubChem[3] |

| Molecular Weight | 222.14 g/mol | PubChem[3] |

| Boiling Point | 216.4 ± 40.0 °C at 760 mmHg (Predicted) | ChemSrc[4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | ChemSrc[4] |

| XLogP3 | 2.7 (Predicted) | PubChem[3] |

Synthesis of this compound

The most common and direct route to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction with methanol is efficient and scalable. The following protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.[5][6][7][8]

Experimental Protocol: Fischer-Speier Esterification

Reaction Scheme:

A schematic of the Fischer-Speier esterification reaction.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (20-50 equivalents), which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 to 12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash with water.

-

Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by distillation under reduced pressure.

Structural Elucidation: A Spectroscopic Analysis

Predicted ¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) | Rationale |

| ~8.10 | dd | 1H | H-6 | J(H-F) ≈ 5 Hz, J(H-H) ≈ 2 Hz | Deshielded by the adjacent ester and trifluoromethyl group. Coupled to both the ortho fluorine and the meta H-4. |

| ~7.80 | ddd | 1H | H-4 | J(H-H) ≈ 9 Hz, J(H-H) ≈ 2 Hz, J(H-F) ≈ 2 Hz | Coupled to the ortho H-3, the meta H-6, and the para fluorine. |

| ~7.30 | t | 1H | H-3 | J(H-H) ≈ 9 Hz, J(H-F) ≈ 9 Hz | Coupled to the ortho H-4 and the ortho fluorine. |

| 3.95 | s | 3H | -OCH₃ | N/A | Typical chemical shift for a methyl ester. |

Predicted ¹³C NMR (101 MHz, CDCl₃)

The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms, with characteristic couplings to the fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | ~164 | d | C=O | J(C-F) ≈ 3-5 Hz | Carbonyl carbon coupled to the ortho fluorine. | | ~160 | d | C-F | J(C-F) ≈ 250 Hz | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling. | | ~135 | d | C-6 | J(C-F) ≈ 8 Hz | Aromatic CH carbon ortho to the ester and meta to the fluorine. | | ~130 | q | C-5 | J(C-F) ≈ 32 Hz | Aromatic carbon bonded to the CF₃ group, showing a characteristic quartet. | | ~124 | q | -CF₃ | J(C-F) ≈ 272 Hz | Trifluoromethyl carbon showing a large one-bond C-F coupling. | | ~122 | d | C-4 | J(C-F) ≈ 4 Hz | Aromatic CH carbon para to the fluorine. | | ~118 | d | C-3 | J(C-F) ≈ 22 Hz | Aromatic CH carbon ortho to the fluorine. | | ~115 | d | C-1 | J(C-F) ≈ 25 Hz | Aromatic carbon bearing the ester group, coupled to the ortho fluorine. | | 52.8 | s | -OCH₃ | N/A | Typical chemical shift for a methyl ester carbon. |

Predicted ¹⁹F NMR (376 MHz, CDCl₃)

The fluorine NMR spectrum is expected to show two distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | s | -CF₃ | The trifluoromethyl group will appear as a singlet in a proton-decoupled spectrum. |

| ~ -115 | m | Ar-F | The aromatic fluorine will be a multiplet due to coupling with the ortho, meta, and para protons. |

Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 222. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 191, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 163. Further fragmentation of the aromatic ring would also be observed.

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily due to the presence of multiple functional groups that can be selectively manipulated.[9]

Key reactivity pathways of this compound.

-

Nucleophilic Acyl Substitution: The ester group can undergo hydrolysis to the corresponding carboxylic acid or amidation to form various amides. These transformations are fundamental in modifying the core structure for further synthetic elaboration.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the electron-withdrawing trifluoromethyl and ester groups. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the C-2 position.

-

Directed Ortho-Metalation: The ester and fluoro groups can direct lithiation at the C-3 position, allowing for the introduction of electrophiles at this site.

Application in Pharmaceutical Synthesis

This class of fluorinated building blocks is instrumental in the synthesis of active pharmaceutical ingredients (APIs). For instance, related structures like methyl-5-fluoro-2-methyl-3-nitro benzoate are key intermediates in the synthesis of the PARP inhibitor Rucaparib.[10][11] The strategic placement of the fluoro and trifluoromethyl groups in this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through standard esterification procedures. The interplay of the fluoro, trifluoromethyl, and methyl ester groups dictates its unique spectroscopic signature and provides multiple avenues for synthetic diversification. As the demand for complex, fluorinated molecules in drug discovery continues to grow, the utility of such well-defined building blocks will undoubtedly expand.

References

-

Chem-Impex. (n.d.). Methyl 2-(trifluoromethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

Organic Syntheses. (n.d.). A procedure for trifluoromethylation. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

PrepChem. (n.d.). Synthesis of methyl 2-(phenylthio)-5-trifluoromethyl-benzoate. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Retrieved from [Link]

-

ChemSrc. (2025). CAS#:556112-92-6 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.

- Google Patents. (n.d.). WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][12][5]benzothiazinium Chloride as Anticancer Agent. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Fluoro-2-Nitrobenzoate in Advancing Fluorinated Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0491137A2 - Synthesis of 2-aryl-5-(trifluoromethyl)pyrroles useful as pesticidal agents and as intermediates for the preparation of said agents.

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H6F4O2 | CID 16412774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:556112-92-6 | this compound | Chemsrc [chemsrc.com]

- 5. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 6. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. mdpi.com [mdpi.com]

- 9. Methyl 5-fluoro-2-(trifluoromethyl)benzoate [myskinrecipes.com]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 11. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl 2-fluoro-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and a trifluoromethyl group on the benzene ring, coupled with the reactive methyl ester functionality, makes it a valuable building block for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to pharmaceutical research and development.

Chemical Identity and Properties

The accurate identification and understanding of the physicochemical properties of a compound are fundamental to its successful application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 556112-92-6 | |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| Boiling Point | 216.4 ± 40.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | [1] |

| InChI Key | UAEUYKATVUSDCK-UHFFFAOYSA-N | [1] |

Synthesis

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction is a robust and well-established method for the preparation of esters.

Fischer-Speier Esterification: A Reliable Approach

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the esterification of structurally similar fluorinated benzoic acids.[3][4]

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (20-50 equivalents), which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash with water.

-

Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by distillation under reduced pressure.

Characterization

Definitive characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Note on Data Availability: As of the last literature search, publicly available, peer-reviewed experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound could not be located. The following spectral data is predicted and should be used as a reference for experimental verification.

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ ~7.8-8.0 ppm (m, 2H): Aromatic protons ortho and para to the fluorine atom, showing complex coupling with both fluorine and the trifluoromethyl group.

-

δ ~7.2-7.4 ppm (t, J ≈ 8-9 Hz, 1H): Aromatic proton meta to the fluorine atom.

-

δ ~3.9 ppm (s, 3H): Methyl ester protons.

Predicted ¹³C NMR (101 MHz, CDCl₃)

-

δ ~164-166 ppm (d): Carbonyl carbon of the ester, showing coupling to the adjacent fluorine.

-

δ ~160-163 ppm (d, J ≈ 250-260 Hz): Carbon attached to the fluorine (C-F).

-

δ ~120-135 ppm: Aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet.

-

δ ~123 ppm (q, J ≈ 272 Hz): Carbon of the trifluoromethyl group.

-

δ ~52-53 ppm: Methyl ester carbon.

¹⁹F NMR Spectroscopy: A Key Tool

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope.[5] For this compound, two distinct signals are expected:

-

Aryl Fluoride: A signal corresponding to the single fluorine atom on the aromatic ring. Its chemical shift will be influenced by the electronic environment and its position relative to the ester and trifluoromethyl groups.

-

Trifluoromethyl Group: A sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this group is a good indicator of the electronic nature of the aromatic ring.

Applications in Drug Discovery and Development

The strategic placement of fluorine and trifluoromethyl groups can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Improve Lipophilicity: The trifluoromethyl group often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulate pKa: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

-

Increase Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

Given these properties, this compound is a valuable starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. Its ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to a primary alcohol.

Safety and Handling

Based on the GHS hazard statements provided by suppliers, this compound should be handled with care in a well-ventilated laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

For comprehensive safety information, it is always recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.

Sources

A Comprehensive Technical Guide to Methyl 2-Fluoro-5-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic and lipophilic properties that are highly sought after in the design of modern bioactive molecules. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, strategic importance in medicinal chemistry, a detailed synthetic protocol, and essential safety guidelines. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.

Chemical Identity and Nomenclature

Precise identification is critical in chemical synthesis and procurement. This compound is known by several names and identifiers across various chemical databases and supplier catalogs.

The IUPAC name for this compound is this compound.[1] Its most critical identifier is the CAS Registry Number, 556112-92-6, which uniquely defines this specific chemical substance.[1][2] A comprehensive list of its identifiers and synonyms is provided below for unambiguous cross-referencing.

Table 1: Identifiers and Synonyms for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 556112-92-6[1][2] |

| Molecular Formula | C9H6F4O2[1][2] |

| Molecular Weight | 222.14 g/mol [1][2] |

| InChI Key | UAEUYKATVUSDCK-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F[1] |

| Synonyms | methyl 2-fluoro-5-(trifluoromethyl)benzenecarboxylate, MFCD06203706, DTXSID90585917, AKOS005069606[1] |

Physicochemical Properties

The physical and chemical properties of a building block dictate its reactivity, solubility, and handling requirements. The presence of four fluorine atoms significantly influences the molecule's characteristics.

Caption: 2D Structure of this compound.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 222.03039208 Da | PubChem[1] |

| Polar Surface Area | 26.3 Ų | PubChem[1] |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl (-CF3) groups into drug candidates is a cornerstone of modern medicinal chemistry.[3] These modifications are not arbitrary; they are strategic choices made to fine-tune a molecule's pharmacological profile.

-

Metabolic Stability: The -CF3 group can block sites of metabolic oxidation. Replacing a hydrogen atom or a methyl group with a -CF3 group can significantly increase a drug's half-life by preventing enzymatic degradation, a well-established strategy in drug design.[3]

-

Lipophilicity and Permeability: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[3] This is crucial for oral bioavailability and, in some cases, for crossing the blood-brain barrier.[3]

-

Binding Affinity: The strong electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethyl substituents alters the electronic distribution of the aromatic ring. This can modulate the pKa of nearby functional groups or enhance interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins, thereby increasing binding affinity and potency.

-

Conformational Control: The ortho-fluoro substituent can influence the preferred conformation of the ester group, potentially locking the molecule into a more bioactive shape for receptor binding.

This compound serves as a key intermediate for introducing this highly valuable 2-fluoro-5-(trifluoromethyl)phenyl moiety into larger, more complex molecules. Related fluorinated benzoic acids are used to synthesize potent kinase inhibitors and other therapeutics, highlighting the utility of this structural motif.[4]

Synthesis and Reactivity

The most direct and common method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor.

Retrosynthetic Analysis

The logical disconnection for this molecule involves breaking the ester C-O bond, leading back to the commercially available 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol. This is a classic Fischer esterification pathway.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Fischer Esterification

This protocol describes a standard, self-validating laboratory procedure for the synthesis of the title compound. The causality for each step is explained to provide field-proven insight.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-50 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzoic acid.

-

Reagent Addition: Add a significant excess of anhydrous methanol. The excess serves to drive the reaction equilibrium toward the product side, in accordance with Le Chatelier's principle.

-

Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid. This is an exothermic process. The acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water. This dilutes the acid and precipitates the less polar product.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3x). The organic layers are combined.

-

Workup - Neutralization: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash is crucial to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Effervescence (CO₂ evolution) will be observed.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which often appears as an oil or low-melting solid.

-

Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Safety, Handling, and Storage

As with any fluorinated aromatic compound, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted before use, general guidelines based on related chemicals can be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[5]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]

-

Inhalation: Move the person to fresh air.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its unique combination of fluoro and trifluoromethyl substituents on a benzoate scaffold provides a powerful platform for developing next-generation pharmaceuticals and agrochemicals. Understanding its nomenclature, properties, synthesis, and handling is essential for any scientist aiming to incorporate this versatile building block into their synthetic programs, ultimately accelerating the discovery of novel and effective chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem. Methyl 2-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Methyl 5-fluoro-2-(trifluoromethyl)benzoate. [Link]

-

PubChem. Methyl 2-fluoro-5-formylbenzoate. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing methyl 3-(trifluoromethyl)

-

R&D Chemicals. 5-Methyl-2-trifluoromethyl-benzoic acid, suppliers and manufacturers. [Link]

-

National Institutes of Health. Assessment of the exhalation kinetics of volatile cancer biomarkers based on their physicochemical properties. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

CAS Common Chemistry. 3,4-Dichlorobenzotrifluoride. [Link]

-

CAS Common Chemistry. 5-Chloro-2,4,6-trifluoropyrimidine. [Link]

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. Seasonal patterns of oxidative stress markers in captive Asian elephants in Thailand and relationships to elephant endotheliotropic herpesvirus shedding. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

- Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

ResearchGate. Production, importation et qualité des viandes consommées au Bénin. [Link]

Sources

physical and chemical properties of Methyl 2-fluoro-5-(trifluoromethyl)benzoate

An In-depth Technical Guide to Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Foreword: Unveiling a Key Building Block in Modern Drug Discovery

To the researchers, chemists, and pioneers in drug development, this document serves as a technical guide to this compound. This compound is more than just a catalog chemical; it is a strategically designed building block embodying several critical features sought after in modern medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment, offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide moves beyond a simple recitation of data, aiming to provide a deeper understanding of its properties, synthesis, and strategic applications, empowering you to leverage its full potential in your research endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic ester. Its structural features are pivotal to its utility, particularly the ortho-fluoro group which can influence conformation and intramolecular interactions, and the para-trifluoromethyl group, a well-established bioisostere for groups like chlorine and a powerful modulator of lipophilicity and metabolic stability.[1]

Chemical Identity

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₉H₆F₄O₂[3]

-

InChI Key: UAEUYKATVUSDCK-UHFFFAOYSA-N[2]

-

Canonical SMILES: COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F[2]

Physicochemical Data Summary

The following table summarizes the key physical and computed properties of the molecule. These parameters are fundamental for designing experimental conditions, from reaction setups to formulation and ADME studies.

| Property | Value | Source |

| Molecular Weight | 222.14 g/mol | [2][3] |

| Boiling Point | 216.4 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| XLogP3 (Lipophilicity) | 2.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Exact Mass | 222.03039208 Da | [2] |

The calculated XLogP3 value of 2.7 indicates a moderate lipophilicity. The trifluoromethyl group is a significant contributor to this property, often enhancing a molecule's ability to permeate biological membranes—a critical factor in drug design.[1]

Synthesis Pathway: A Strategic Approach

A robust and scalable synthesis is paramount for the utility of any chemical building block. While numerous specific adaptations exist, a common and reliable method for preparing this compound is via the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-(trifluoromethyl)benzoic acid.

Recommended Protocol: Fischer-Speier Esterification

This classic acid-catalyzed esterification is a cost-effective and straightforward method suitable for bench-scale synthesis. The causality behind this choice lies in its simplicity and the use of readily available, inexpensive reagents.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent and Catalyst: Add an excess of methanol (CH₃OH), which serves as both a reactant and the solvent (approx. 10-20 eq). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mechanism involves protonation of the carbonyl oxygen by the sulfuric acid, which activates the carbonyl carbon for nucleophilic attack by methanol.

-

Workup and Quenching: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with the aqueous layer.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Fischer-Speier esterification process.

Caption: Fischer-Speier esterification workflow.

Spectroscopic and Analytical Profile

Characterization is a cornerstone of chemical synthesis. For a researcher using this molecule, understanding its expected spectral signature is crucial for confirming its identity and purity.

| Technique | Expected Features |

| ¹H NMR | ~3.9 ppm (s, 3H): The sharp singlet corresponds to the methyl ester protons (-OCH₃).~7.5-8.2 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The coupling patterns will be influenced by both fluorine-proton (³JH-F, ⁴JH-F) and proton-proton (³JH-H, ⁴JH-H) coupling. |

| ¹³C NMR | ~53 ppm: Methyl ester carbon.~115-135 ppm: Aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F), and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Other aromatic carbons will show smaller C-F couplings.~123 ppm (q, ¹JC-F ≈ 272 Hz): Trifluoromethyl carbon.~160 ppm (d, ¹JC-F ≈ 250 Hz): Carbon bearing the fluorine atom.~165 ppm: Ester carbonyl carbon. |

| ¹⁹F NMR | Two distinct signals are expected:One for the aromatic fluorine atom.One for the trifluoromethyl (-CF₃) group. |

| IR Spectroscopy | ~1730 cm⁻¹ (strong): Carbonyl (C=O) stretch of the ester.~1250-1100 cm⁻¹ (strong): C-F stretching vibrations from both the Ar-F and CF₃ groups.~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching. |

| Mass Spec (EI) | m/z 222: Molecular ion (M⁺).m/z 191: Loss of methoxy group (-OCH₃).m/z 163: Loss of ester group (-COOCH₃). |

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold or intermediate in the synthesis of pharmacologically active agents. The trifluoromethyl group is one of the most important fluorinated moieties in pharmaceuticals, prized for its ability to increase lipophilicity and metabolic stability.[1]

Role as a Bioisostere and Metabolic Blocker

The -CF₃ group serves as an effective bioisostere for a methyl group or a chlorine atom, but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidative metabolism by Cytochrome P450 enzymes), which can increase a drug's half-life and bioavailability.[1][5]

Strategic Use in Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal candidate for FBDD. It can be used to probe interactions in a protein's binding pocket, with subsequent chemical elaboration of the ester group into amides or other functionalities to optimize binding affinity and selectivity.

Caption: Role in Fragment-Based Drug Discovery.

Safety, Handling, and Storage

As a Senior Application Scientist, I must stress that proper laboratory safety protocols are non-negotiable. While a specific, verified Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidance can be inferred from structurally related chemicals.[6][7][8]

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Laboratory Safety Workflow

Caption: General laboratory safety workflow.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. This compound | C9H6F4O2 | CID 16412774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. CAS#:556112-92-6 | this compound | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

Navigating the Safety Profile of Methyl 2-fluoro-5-(trifluoromethyl)benzoate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Disclaimer: As of the latest revision of this document, a comprehensive, officially published Safety Data Sheet (SDS) for Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS No. 556112-92-6) is not publicly available. This guide has been meticulously compiled by synthesizing information from a partial safety data sheet provided by Matrix Scientific[1] and augmenting it with data from closely related structural analogs. This approach aims to provide the most reliable safety and handling guidance currently possible. All data derived from analog compounds will be clearly indicated. Researchers must exercise caution and handle this compound with the understanding that its toxicological properties have not been fully investigated[1].

Core Chemical Identity and Hazard Overview

This compound is a substituted aromatic ester increasingly utilized as a building block in pharmaceutical and agrochemical synthesis. Its unique electronic properties, imparted by the fluorine and trifluoromethyl groups, make it a valuable intermediate. However, these same properties necessitate a thorough understanding of its potential hazards.

Known Hazards for this compound:

Based on preliminary data, this compound is classified as an irritant.[1] It may be harmful if ingested or inhaled and is irritating to mucous membranes and the upper respiratory tract.[1] Due to the lack of comprehensive data, it should be treated as a substance with unknown long-term health effects.

Inferred Hazards from Structural Analogs:

To build a more complete safety picture, we can look at the GHS classifications for similar compounds:

-

Methyl 2-(trifluoromethyl)benzoate (CAS 344-96-7): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is also considered a combustible liquid.[3]

-

Methyl 2-Fluoro-5-Methylbenzoate (CAS 2967-93-3): Classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Given these classifications, it is prudent to assume that this compound presents similar hazards.

Prudent Laboratory Handling and Personal Protection

A proactive approach to safety is paramount when working with compounds whose toxicological profiles are not fully delineated. The primary directive is to minimize all routes of exposure—inhalation, dermal contact, and ingestion.

Core Handling Protocol:

-

Engineered Controls: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

-

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a risk assessment of the specific procedure being performed.

Table 1: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and/or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |

| Hand | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[2][3] Always inspect gloves for integrity before use and change them frequently, especially after direct contact. |

| Body | A flame-retardant laboratory coat. | Protects against accidental splashes and skin exposure. |

| Respiratory | Not required if work is performed in a fume hood. | For situations where a fume hood is not available or in case of a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[2] |

Graphviz Diagram: PPE Selection Workflow

Caption: PPE selection workflow for handling the compound.

Emergency Procedures: A Step-by-Step Response

Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with these procedures before beginning work.

Exposure Response Protocol:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Graphviz Diagram: Emergency Exposure Response

Caption: First aid response plan for different exposure routes.

Spill Management Protocol:

-

Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated (fume hood extraction).

-

Control Ignition Sources: Remove all sources of heat, sparks, and open flames from the area.[6]

-

Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Cleanup:

-

Wearing the appropriate PPE, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

Disposal: Dispose of the contaminated waste according to local, state, and federal regulations. Do not allow the chemical to enter drains.

Physicochemical and Stability Data

Understanding the physical properties of a compound is essential for safe storage and handling.

Table 2: Physical and Chemical Properties

| Property | Value (this compound) | Value (Analog: Methyl 2-(trifluoromethyl)benzoate) |

| CAS Number | 556112-92-6[1][7][8] | 344-96-7[2][3] |

| Molecular Formula | C₉H₆F₄O₂[7] | C₉H₇F₃O₂[3] |

| Molecular Weight | 222.14 g/mol [7] | 204.15 g/mol |

| Appearance | Data not available | Colorless Liquid[2] |

| Boiling Point | Data not available | 104 - 105 °C[2] |

| Flash Point | Data not available (Assumed Combustible) | Data not available (Classified as Combustible Liquid)[3] |

| Stability | Stable under recommended storage conditions. | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents, strong bases. | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride. | Carbon oxides, Hydrogen fluoride. |

Storage Recommendations:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep away from heat, sparks, and open flames.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[4]

Conclusion: A Commitment to Safety Culture

While this compound is a promising building block for innovation, the current gaps in its safety data demand a heightened level of caution. By adopting the stringent handling protocols, engineering controls, and emergency preparedness measures outlined in this guide—derived from the best available data—researchers can mitigate risks effectively. A robust safety culture, grounded in the principles of risk assessment and exposure minimization, is the cornerstone of responsible scientific advancement.

References

- TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-Fluoro-5-Methylbenzoate.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Methyl benzoate.

- Thermo Fisher Scientific. (2024). Methyl 2-(trifluoromethyl)benzoate - SAFETY DATA SHEET.

- Alachem Co., Ltd. (n.d.). 556112-92-6 | this compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Methyl-5-(trifluoromethyl)benzoic acid.

- Matrix Scientific. (n.d.). SAFETY DATA SHEET: Methyl 2-fluoro-5-(trifluoromethyl)-benzenecarboxylate.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.

- Chemsrc. (2025). CAS#:556112-92-6 | this compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET: Methyl 3,5-bis(trifluoromethyl)benzoate.

- Apollo Scientific. (2023). Safety Data Sheet: Methyl 3-(trifluoromethyl)benzoate.

- SynQuest Labs. (2016). Safety Data Sheet: Methyl 2-(trifluoromethyl)benzoate.

- CymitQuimica. (2024). Safety Data Sheet: methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate 2965-22-2.

- Tokyo Chemical Industry. (n.d.). Methyl 2-(Trifluoromethyl)benzoate 344-96-7.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 556112-92-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. CAS#:556112-92-6 | this compound | Chemsrc [chemsrc.com]

The Chemist's Compass: A Technical Guide to the Handling and Storage of Methyl 2-fluoro-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Nuances of a Modern Reagent

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Methyl 2-fluoro-5-(trifluoromethyl)benzoate, a compound featuring both a fluoro and a trifluoromethyl group on the benzene ring, is a testament to this molecular design strategy. Its utility as a synthetic intermediate is significant, yet its handling and storage demand a nuanced understanding of its chemical personality. This guide eschews a generic, one-size-fits-all approach, instead offering a deep dive into the principles and practices essential for the safe and effective use of this reagent. We will explore not just the "what" but the "why" behind each recommendation, grounding our protocols in the fundamental chemistry of fluorinated aromatic esters.

Section 1: Unveiling the Molecular Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of safe laboratory practice. While comprehensive experimental data for this compound is not extensively published, we can compile a profile from reliable database sources and an understanding of its structural analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 556112-92-6 | [1][2] |

| Molecular Formula | C₉H₆F₄O₂ | [1][2] |

| Molecular Weight | 222.14 g/mol | [1][2] |

| Appearance | Colorless liquid | Inferred from supplier data. |

| Boiling Point | 216.4 ± 40.0 °C at 760 mmHg | Predicted value.[3] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted value.[3] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | Predicted value.[3] |

| LogP (Octanol/Water) | 3.12 | Predicted value, indicating moderate lipophilicity.[3] |

1.1 The Influence of Fluorine: Stability and Reactivity Considerations

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the molecule's reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The C-F bonds are exceptionally strong, rendering the trifluoromethyl group itself highly stable to thermal and oxidative degradation.[4]

However, the electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, a crucial consideration when selecting reagents and reaction conditions. The ester functional group is the primary site of reactivity. While the trifluoromethyl group provides some steric hindrance, the ester is susceptible to hydrolysis under both acidic and basic conditions. The hydrolytic stability of similar fluorinated esters can be influenced by the position of the fluorine substituents.

Section 2: Hazard Assessment and Risk Mitigation

This compound is classified as a hazardous substance. A thorough understanding of its potential risks is paramount for establishing a safe working environment.

Primary Hazards:

-

Skin Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Irritation: Causes serious eye irritation, with the potential for significant damage if not promptly addressed.

-

Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.

2.1 Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. All handling of this compound should be conducted in a well-ventilated laboratory.

-

Chemical Fume Hood: All weighing, dispensing, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors and to contain any potential spills.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes to the eyes and face. |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Protects the skin from direct contact. Inspect gloves for integrity before each use and change them frequently. |

| Body | Flame-retardant laboratory coat | Protects skin and personal clothing from splashes. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Recommended if there is a risk of inhalation, especially during large-scale operations or in the event of a spill. |

Section 3: Protocols for Handling and Use

The following protocols are designed to provide a systematic approach to common laboratory procedures involving this compound.

3.1 Experimental Workflow: A Visual Guide

Caption: General laboratory workflow for handling this compound.

3.2 Step-by-Step Protocols

Protocol 3.2.1: Weighing and Dispensing

-

Preparation: Ensure all necessary equipment (spatulas, weigh boats, receiving flask) is inside the chemical fume hood.

-

Tare Balance: Place a clean, dry weigh boat on the analytical balance and tare it.

-

Dispensing: Using a clean spatula or pipette, carefully transfer the desired amount of this compound to the weigh boat.

-

Transfer: Promptly transfer the weighed compound to the reaction vessel or a suitable container for dissolution.

-

Immediate Cleaning: Clean any residual compound from the spatula and weigh boat with a suitable solvent (e.g., acetone) into a designated waste container.

Protocol 3.2.2: Solution Preparation

-

Solvent Selection: Based on your experimental needs, select a compatible solvent. This compound is expected to be soluble in a range of common organic solvents.

-

Addition of Solvent: Add the desired solvent to the flask containing the weighed this compound.

-

Dissolution: Gently swirl the container to facilitate dissolution. If necessary, use a magnetic stirrer. Avoid heating unless the thermal stability under those conditions is known.

-

Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Protocol 3.2.3: Spill Management

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant vapor exposure.

-

Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

-

Neutralize (if applicable): For small spills, after absorption, the material can be carefully collected.

-

Collect: Carefully scoop the absorbent material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

4.1 Storage Conditions

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Light Sensitivity: While not definitively reported, it is prudent to protect the compound from direct sunlight, as photolysis can be a degradation pathway for trifluoromethylated aromatic compounds.[4][5]

4.2 Logical Flow for Storage Decisions

Caption: Decision-making process for the proper storage of this compound.

Section 5: Waste Disposal

The disposal of fluorinated organic compounds must be handled with care to minimize environmental impact and comply with regulations.

5.1 Waste Segregation

-

Dedicated Waste Streams: Establish a dedicated waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.

-

Labeling: All waste containers must be clearly and accurately labeled with their contents, including "Hazardous Waste" and the full chemical name.[6]

5.2 Disposal Procedures

-

Aqueous Waste: Do not dispose of any amount of this compound down the drain. Collect all aqueous waste containing this compound in a designated, sealed container.

-

Organic Waste: Collect all organic solutions containing this compound in a labeled halogenated organic waste container.

-

Solid Waste: Contaminated consumables such as gloves, pipette tips, and weigh boats should be collected in a sealed bag or container and disposed of as solid hazardous waste.

-

Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

5.3 Decontamination of Glassware

-

Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) into the halogenated waste stream.

-

Secondary Wash: Wash the glassware with soap and water.

-

Final Rinse: Perform a final rinse with deionized water.